N-{8-bromoimidazo[1,2-a]pyridin-3-yl}-2-chloropyridine-3-carboxamide
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Overview
Description
N-{8-bromoimidazo[1,2-a]pyridin-3-yl}-2-chloropyridine-3-carboxamide is a compound that belongs to the class of imidazo[1,2-a]pyridines. These compounds are known for their diverse biological properties and have been extensively studied for their potential therapeutic applications. The presence of both bromine and chlorine atoms in the structure makes this compound particularly interesting for various chemical reactions and applications.
Preparation Methods
The synthesis of N-{8-bromoimidazo[1,2-a]pyridin-3-yl}-2-chloropyridine-3-carboxamide typically involves the reaction of α-bromoketones with 2-aminopyridines. The process can be carried out under different reaction conditions to yield either N-(pyridin-2-yl)amides or 3-bromoimidazo[1,2-a]pyridines . For instance, N-(pyridin-2-yl)amides can be formed in toluene via C–C bond cleavage promoted by iodine (I2) and tert-butyl hydroperoxide (TBHP) under mild and metal-free conditions . On the other hand, 3-bromoimidazo[1,2-a]pyridines can be obtained in ethyl acetate via a one-pot tandem cyclization/bromination process when only TBHP is added .
Chemical Reactions Analysis
N-{8-bromoimidazo[1,2-a]pyridin-3-yl}-2-chloropyridine-3-carboxamide undergoes various types of chemical reactions, including substitution, oxidation, and reduction. Common reagents used in these reactions include iodine (I2), tert-butyl hydroperoxide (TBHP), and other electrophiles such as ethyl bromoacetate and bromoacetonitrile . The major products formed from these reactions depend on the specific conditions and reagents used. For example, the reaction with ethyl bromoacetate can yield 3-substituted imidazo[1,2-a]pyridines .
Scientific Research Applications
This compound has significant applications in scientific research, particularly in the fields of chemistry, biology, and medicine. Imidazo[1,2-a]pyridines, including N-{8-bromoimidazo[1,2-a]pyridin-3-yl}-2-chloropyridine-3-carboxamide, exhibit diverse biological properties such as anticonvulsant, antimicrobial, antiviral, antiparasitic, anti-inflammatory, and antituberculosis activities . They are also known to inhibit DNA oxidation and quench radicals, making them valuable in medicinal chemistry .
Mechanism of Action
The mechanism of action of N-{8-bromoimidazo[1,2-a]pyridin-3-yl}-2-chloropyridine-3-carboxamide involves its interaction with various molecular targets and pathways. The compound’s structure allows it to interact with specific enzymes and receptors, leading to its diverse biological activities. For instance, the presence of the bromine and chlorine atoms can enhance its binding affinity to certain targets, thereby increasing its efficacy .
Comparison with Similar Compounds
N-{8-bromoimidazo[1,2-a]pyridin-3-yl}-2-chloropyridine-3-carboxamide can be compared with other similar compounds such as 3-substituted imidazo[1,2-a]pyridines and imidazo[1,2-b]pyridazines . These compounds share similar core structures but differ in their substituents and specific biological activities. The unique combination of bromine and chlorine atoms in this compound sets it apart from other related compounds, providing it with distinct chemical and biological properties .
Properties
IUPAC Name |
N-(8-bromoimidazo[1,2-a]pyridin-3-yl)-2-chloropyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8BrClN4O/c14-9-4-2-6-19-10(7-17-12(9)19)18-13(20)8-3-1-5-16-11(8)15/h1-7H,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VAWLNPLTVNEOGY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)Cl)C(=O)NC2=CN=C3N2C=CC=C3Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8BrClN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.58 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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